3-Acetyl-2-[(E)-2-(dimethylamino)ethenyl]-1-benzofuran-5,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ACETYL-2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-1-BENZOFURAN-5,6-DICARBONITRILE is a complex organic compound with a unique structure that includes a benzofuran ring, acetyl group, dimethylamino group, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-1-BENZOFURAN-5,6-DICARBONITRILE typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation reactions using acetyl chloride or acetic anhydride in the presence of a base.
Addition of the Dimethylamino Group: This step often involves nucleophilic substitution reactions.
Incorporation of the Dicarbonitrile Groups: This can be done through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-1-BENZOFURAN-5,6-DICARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, acids, or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-ACETYL-2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-1-BENZOFURAN-5,6-DICARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ACETYL-2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-1-BENZOFURAN-5,6-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-ACETYL-1-BENZOFURAN-5,6-DICARBONITRILE: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
3-ACETYL-2-[(E)-2-(METHYLAMINO)-1-ETHENYL]-1-BENZOFURAN-5,6-DICARBONITRILE: Contains a methylamino group instead of a dimethylamino group, leading to variations in biological activity.
Uniqueness
3-ACETYL-2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-1-BENZOFURAN-5,6-DICARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-acetyl-2-[(E)-2-(dimethylamino)ethenyl]-1-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C16H13N3O2/c1-10(20)16-13-6-11(8-17)12(9-18)7-15(13)21-14(16)4-5-19(2)3/h4-7H,1-3H3/b5-4+ |
InChI Key |
NAOVENDHZRJUED-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)C1=C(OC2=C1C=C(C(=C2)C#N)C#N)/C=C/N(C)C |
Canonical SMILES |
CC(=O)C1=C(OC2=C1C=C(C(=C2)C#N)C#N)C=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.